molecular formula C9H15N3 B2678562 2-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)ethanamine CAS No. 1557754-94-5

2-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)ethanamine

Cat. No.: B2678562
CAS No.: 1557754-94-5
M. Wt: 165.24
InChI Key: KFQIMYGJMAGIKI-UHFFFAOYSA-N
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Description

2-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)ethanamine is a versatile chemical compound with a unique structure that opens doors to diverse applications in scientific research. This compound is part of the benzimidazole family, which is known for its significant biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)ethanamine typically involves the condensation of o-phenylenediamine with various aldehydes or acids. One common method is the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate, followed by cyclization to form the benzimidazole ring . Another method involves the reaction with aromatic aldehydes in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with various functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted benzimidazole compounds .

Scientific Research Applications

2-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)ethanamine has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and antiviral activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals

Mechanism of Action

The mechanism by which 2-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)ethanamine exerts its effects involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, affecting various biochemical pathways. The benzimidazole ring structure allows it to interact with nucleic acids and proteins, leading to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

  • Benzimidazole
  • 2-Aminobenzimidazole
  • 5,6-Dimethylbenzimidazole
  • 1-Methylbenzimidazole

Uniqueness

2-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)ethanamine is unique due to its tetrahydrobenzimidazole structure, which provides enhanced stability and bioavailability compared to other benzimidazole derivatives. This unique structure also allows for a broader range of chemical modifications and applications in various fields .

Properties

IUPAC Name

2-(4,5,6,7-tetrahydrobenzimidazol-1-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c10-5-6-12-7-11-8-3-1-2-4-9(8)12/h7H,1-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQIMYGJMAGIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=CN2CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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